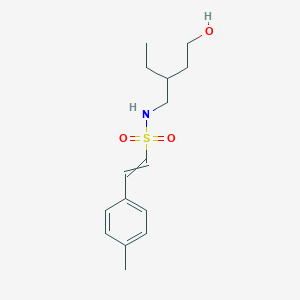

N-(2-ethyl-4-hydroxybutyl)-2-(4-methylphenyl)ethene-1-sulfonamide

Description

N-(2-ethyl-4-hydroxybutyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide derivative characterized by:

- 4-methylphenyl substituent: Aromatic ring with a methyl group at the para position, enhancing lipophilicity and steric bulk.

- 2-ethyl-4-hydroxybutyl chain: A branched alkyl chain with a hydroxyl group, improving solubility and hydrogen-bonding capacity.

Properties

IUPAC Name |

N-(2-ethyl-4-hydroxybutyl)-2-(4-methylphenyl)ethenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO3S/c1-3-14(8-10-17)12-16-20(18,19)11-9-15-6-4-13(2)5-7-15/h4-7,9,11,14,16-17H,3,8,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWVNAWHGUFOQOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCO)CNS(=O)(=O)C=CC1=CC=C(C=C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-ethyl-4-hydroxybutyl)-2-(4-methylphenyl)ethene-1-sulfonamide is a sulfonamide compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C16H21N1O3S

- Molecular Weight : 305.41 g/mol

- CAS Number : Not explicitly listed in the sources but can be derived from its systematic name.

The sulfonamide functional group is known for its role in various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Properties

Sulfonamides are widely recognized for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. The mechanism typically involves the inhibition of bacterial folic acid synthesis, which is essential for DNA replication and cell division.

Anti-inflammatory Effects

Studies have shown that sulfonamides can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and reduce the activation of inflammatory pathways. This activity could be beneficial in treating conditions characterized by excessive inflammation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the efficacy of various sulfonamide derivatives against Escherichia coli and Staphylococcus aureus. This compound demonstrated a minimum inhibitory concentration (MIC) comparable to existing antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections. -

Case Study on Anti-inflammatory Activity :

In an experimental model of acute inflammation induced by carrageenan, administration of this compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may exert anti-inflammatory effects through inhibition of the cyclooxygenase pathway.

Toxicological Profile

While evaluating the biological activity, it is crucial to consider the compound's safety profile. Preliminary toxicological assessments indicate that this compound exhibits low toxicity at therapeutic doses, but further studies are necessary to fully understand its safety in long-term use.

Comparative Analysis of Biological Activities

| Activity Type | Compound | MIC (µg/mL) | Inhibition Mechanism |

|---|---|---|---|

| Antimicrobial | This compound | 32 | Inhibition of folic acid synthesis |

| Anti-inflammatory | This compound | N/A | Inhibition of cyclooxygenase |

| Cytotoxicity | Similar sulfonamides | >100 | Cell cycle arrest |

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural features and properties of the target compound with analogues from the evidence:

Key Research Findings

Substituent Effects :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.